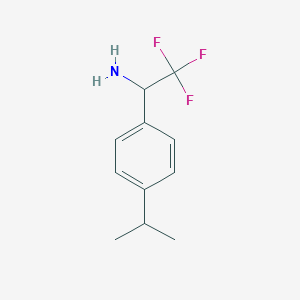

2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethylamine

Description

Properties

CAS No. |

886369-16-0 |

|---|---|

Molecular Formula |

C11H14F3N |

Molecular Weight |

217.23 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(4-propan-2-ylphenyl)ethanamine |

InChI |

InChI=1S/C11H14F3N/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h3-7,10H,15H2,1-2H3 |

InChI Key |

VVGBANCFPOXXPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 4-Isopropylbenzaldehyde with Trifluoromethylated Amines

A classical approach involves the formation of an imine intermediate from 4-isopropylbenzaldehyde and a trifluoromethyl-substituted amine or amine equivalent, followed by reduction to the target amine.

- Procedure:

- 4-Isopropylbenzaldehyde is reacted with a trifluoromethyl-substituted amine in a suitable solvent such as 1,4-dioxane.

- Imine formation is monitored by mass spectrometry (m/z corresponding to imine intermediate).

- Subsequent reduction or cyclocondensation yields the trifluoromethylated ethylamine derivative.

- Yield: Approximately 43% isolated yield reported for analogous compounds.

Table 1. Reductive Amination Key Parameters

| Reagent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 4-Isopropylbenzaldehyde | 1,4-Dioxane | Ambient | Overnight | 43 | Imine intermediate isolated |

| Trifluoromethyl amine | Mass spec confirms imine |

Metallaphotoredox Multicomponent Amination Strategy

A recent advanced method employs iridium-based photocatalysis combined with nickel catalysis to achieve modular amination incorporating trifluoromethyl groups.

- Catalysts:

- [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (4 mol%)

- Nickel(II) nitrate hexahydrate with bathophenanthroline ligand (20 mol%)

- Reagents:

- Nitroarenes (1 equiv)

- Tertiary alkylamines (6 equiv)

- 3,3,3-Trifluoropropene (1 atm)

- Hantzsch ester (2 equiv) as reductant

- Triflic acid (3 equiv) as proton source

- Solvent: DMSO/DME mixture (2:1 v/v)

- Conditions: Ambient to 80 °C, blue LED irradiation (456–460 nm), 48 hours

- Mechanism: Radical intermediates involving trifluoromethyl radicals and nickel-mediated coupling produce trifluoromethylated amines. Radical trapping experiments confirm intermediates.

Table 2. Metallaphotoredox Amination Reaction Parameters

| Component | Amount (equiv) | Role |

|---|---|---|

| Nitroarene | 1.0 | Aryl source |

| Tertiary alkylamine | 6.0 | Amination reagent |

| 3,3,3-Trifluoropropene | 1 atm | CF3 source |

| Hantzsch ester | 2.0 | Reductant |

| Triflic acid | 3.0 | Proton source |

| [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | 4 mol% | Photocatalyst |

| Ni(NO3)2·6H2O + BPhen | 20 mol% | Nickel catalyst system |

| Solvent (DMSO/DME) | 6 mL | Reaction medium |

| Temperature | ~80 °C | Reaction temperature |

| Light source | Blue LEDs 30W | Photocatalysis |

| Time | 48 h | Reaction duration |

Radical Trifluoromethylation of Amines or Precursors

Radical trifluoromethylation methods utilize CF3 radicals generated photochemically or thermally to functionalize amine precursors.

- Example: Photoinduced trifluoromethylation of O-silyl enol ethers in the presence of fac-Ir(III)(ppy)3 catalyst and diisopropylethylamine (DIPEA) under blue LED irradiation.

- Outcome: Formation of α-CF3-substituted ketones or amines after subsequent transformations.

- Note: Bulky silyl protecting groups (e.g., triisopropylsilyl) improve yield by preventing side reactions.

Patented Preparation Methods for Related Trifluoroalkyl Amines

Chinese patent CN112745225A describes preparation methods for 1,1,1-trifluoroisopropylamine derivatives, which are structurally related.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Reductive amination of aldehydes | Straightforward, classical method | Moderate yield, requires pure imines | ~40-50 | Moderate |

| Metallaphotoredox amination | High modularity, mild conditions | Requires specialized catalysts and light source | Variable, up to 70+ | Good, demonstrated gram scale |

| Radical trifluoromethylation | Direct CF3 introduction | Side reactions, need for protecting groups | Moderate | Experimental scale |

| Patented sulfonate amination | Potential for high selectivity | Patent restricted, complex intermediates | Not publicly detailed | Industrial potential |

Summary and Recommendations

- The metallaphotoredox multicomponent amination offers a versatile and modern approach to synthesize 2,2,2-trifluoro-1-(4-isopropyl-phenyl)-ethylamine with good control over functionalization and potential for scale-up.

- Classical reductive amination remains a practical method for laboratory-scale synthesis, especially when starting from commercially available aldehydes and amines.

- Radical trifluoromethylation methods are promising but require careful optimization to minimize side products.

- Patented processes provide industrially relevant strategies but may require licensing.

This comprehensive review integrates data from peer-reviewed journals, patent literature, and chemical databases to provide a detailed and authoritative guide to the preparation of 2,2,2-trifluoro-1-(4-isopropyl-phenyl)-ethylamine.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield secondary or tertiary amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Steric Effects

- No specific data on melting/boiling points are available.

- 4-Methoxyphenyl Derivative (CAS 65686-77-3): Molecular Formula: C₉H₁₀F₃NO·HCl Molecular Weight: 241.63 g/mol The polar methoxy (-OCH₃) group increases water solubility slightly (soluble in methanol, DMSO) but reduces lipophilicity. This derivative is used as a research chemical in drug discovery.

Aromatic System Modifications

- Limited solubility data is available.

- 1-Naphthyl Derivative: Molecular Formula: C₁₂H₁₀F₃N Molecular Weight: 225.22 g/mol The naphthyl group increases hydrophobicity, making it suitable for lipid-soluble formulations. No stability or toxicity data are reported.

Functional Group Variations

- 4-Pentylphenyl Derivative (CAS 1213331-92-0) :

Key Data Table

Note: *Inferred from structural analogs.

Research Implications

- Pharmaceutical Applications : The 4-isopropyl derivative’s lipophilicity may improve blood-brain barrier penetration, making it valuable for CNS drug development.

- Agrochemical Potential: Fluorinated amines are resistant to enzymatic degradation, enhancing pesticide longevity.

- Synthetic Challenges : Steric hindrance from the isopropyl group may complicate synthetic routes, requiring optimized catalysts or reaction conditions.

Biological Activity

2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethylamine is an organic compound characterized by a trifluoromethyl group and an isopropyl group attached to a phenyl ring. Its molecular formula is C11H14F3N, with a molecular weight of 217.23 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and biology.

The presence of the trifluoromethyl group enhances the compound's lipophilicity and binding affinity for biological targets, which may lead to significant pharmacological effects. The unique structural features contribute to its reactivity and selectivity in biological systems.

The biological activity of 2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethylamine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group improves the compound's binding affinity, potentially modulating various biological pathways relevant to its applications in drug development and therapeutic interventions.

Biological Activities

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Studies have shown that it may interact with specific enzymes or receptors involved in these biological processes:

- Antimicrobial Activity : Preliminary studies suggest that 2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethylamine may inhibit the growth of certain bacterial strains.

- Anticancer Properties : The compound has been explored for its potential to induce apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

- Antimicrobial Evaluation : In a study assessing various analogs of amines, 2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethylamine demonstrated notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that this compound could reduce cell viability significantly at micromolar concentrations. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Research Findings

Recent research has focused on synthesizing derivatives of 2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethylamine to enhance its biological activity and selectivity. The following table summarizes some key findings from various studies:

Q & A

Q. What are the established synthetic routes for 2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethylamine, and how do reaction conditions influence yield?

The synthesis typically involves reductive amination of 2,2,2-Trifluoro-1-(4-isopropylphenyl)ethanone (a precursor) using ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride. Catalytic methods, such as palladium-mediated cross-coupling (for analogous trifluoromethylated amines), can also be adapted . Key variables include:

- Catalyst selection : Palladium-based catalysts improve enantioselectivity in chiral derivatives .

- Temperature control : Exothermic steps (e.g., ketone reduction) require gradual reagent addition at 0–5°C to avoid side reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while methanol aids in proton transfer during reduction .

Q. What purification strategies are effective for isolating 2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethylamine hydrochloride?

Purification often involves:

- Recrystallization : Use chloroform-methanol mixtures (3:1 v/v) to isolate the hydrochloride salt, leveraging differential solubility of byproducts .

- Column chromatography : Neutral alumina (activity III) with hexane/ethyl acetate (4:1) eluent removes unreacted ketone precursors .

- Acid-base extraction : Adjust pH to 2–3 with HCl to precipitate the amine salt, followed by filtration and drying under vacuum .

Q. How is the compound characterized structurally, and what analytical methods validate purity?

- NMR spectroscopy : NMR (δ = -62 to -65 ppm for CF) and NMR (δ = 1.2–1.4 ppm for isopropyl CH) confirm substituent positions .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with ESI-MS detect trace impurities (<0.5%) .

- Elemental analysis : Verify %C, %H, and %N within ±0.3% of theoretical values (e.g., CHFN requires C 58.15%, H 5.72%, N 6.17%) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers (retention time difference ≥2 min) .

- Enzymatic resolution : Lipase-mediated acylation in tert-butyl methyl ether selectively modifies one enantiomer, enabling kinetic separation .

- Circular dichroism (CD) : Confirm absolute configuration post-separation by comparing experimental CD spectra to computed data (TDDFT at B3LYP/6-31G*) .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Molecular docking : AutoDock Vina simulates interactions with cysteine protease active sites (e.g., cathepsin K). The trifluoromethyl group’s electronegativity enhances hydrogen bonding with catalytic cysteine residues (ΔG ≈ -9.2 kcal/mol) .

- MD simulations : AMBER force fields assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .

Q. How do researchers address contradictions in reported bioactivity data for this compound?

- Batch variability analysis : Compare enantiomeric excess (via chiral HPLC) and impurity profiles (LC-MS) across studies .

- Assay standardization : Replicate enzyme inhibition (e.g., cathepsin K) under uniform conditions (pH 5.5, 37°C) to control for methodological disparities .

- Meta-analysis : Use Bayesian statistics to weight data from high-purity (>98%) batches more heavily in activity models .

Q. What safety protocols are critical for handling this compound in vitro and in vivo?

- In vitro : Use fume hoods (NFPA Class II) due to respiratory hazards (GHS H335). PPE includes nitrile gloves and safety goggles .

- In vivo : Dose optimization in rodent models (e.g., 10–50 mg/kg/day) requires monitoring for hepatotoxicity via ALT/AST levels .

- Waste disposal : Neutralize aqueous residues with 10% NaOH before incineration .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

- Catalyst recycling : Immobilize palladium on mesoporous silica to recover >90% catalyst after 5 cycles .

- Thermal management : Use jacketed reactors with glycol cooling during exothermic steps (ΔT <5°C/min) .

- Purification bottlenecks : Switch from column chromatography to continuous crystallization for throughput >1 kg/day .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.